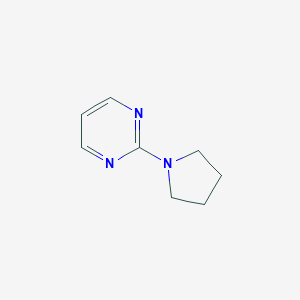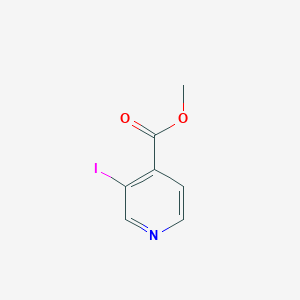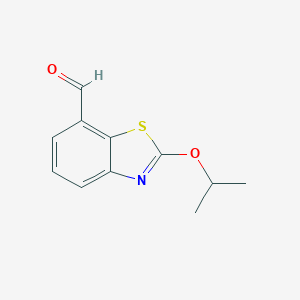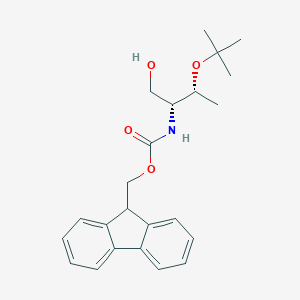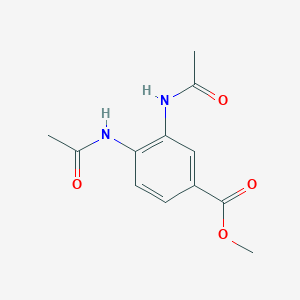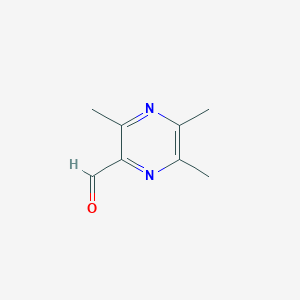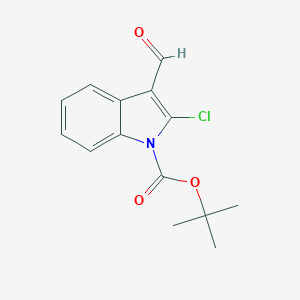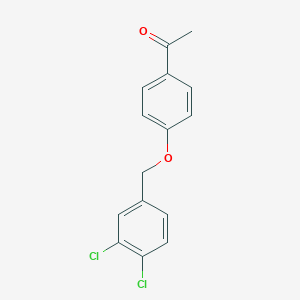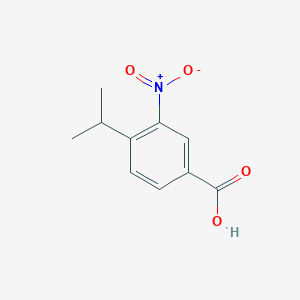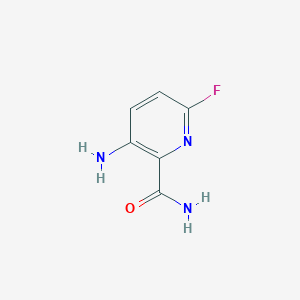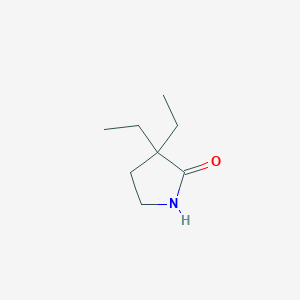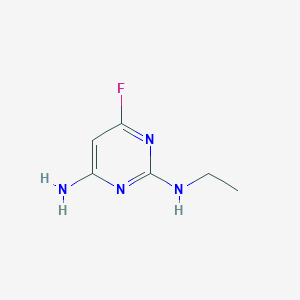
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid, also known as DMN-B-amine, is a boronic acid derivative that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid is not well understood, but it is believed to involve the formation of boronate esters with biomolecules such as catecholamines and diols. Boronate esters are reversible covalent bonds that can be formed between boronic acids and these biomolecules. (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid has been shown to selectively bind to catecholamines such as dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of catechol-O-methyltransferase (COMT), an enzyme that is involved in the metabolism of catecholamines. (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid has also been shown to selectively bind to dopamine and norepinephrine transporters, which are proteins that are involved in the reuptake of these neurotransmitters. These effects make (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid a useful tool for studying the role of catecholamines in various physiological processes, including neurotransmission, cardiovascular function, and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid is its selectivity for catecholamines, which allows for the specific targeting of these neurotransmitters in lab experiments. (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid is also relatively easy to synthesize and has good solubility in organic solvents, making it a convenient tool for lab experiments. However, one of the limitations of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid is its instability in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid in scientific research. One area of interest is the development of new drugs and drug delivery systems that incorporate (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid as a building block. Another area of interest is the use of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid as a fluorescent probe for the detection of biomolecules in vivo. Additionally, (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid could be used in the development of new boron-containing materials with unique properties. Overall, the potential applications of (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid in scientific research are vast and varied, making it an exciting area of study.
Métodos De Síntesis
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid can be synthesized using a simple and efficient method that involves the reaction of 4,5-dimethoxy-1,2-naphthoquinone with boronic acid in the presence of a palladium catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.
Aplicaciones Científicas De Investigación
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and bioimaging. In medicinal chemistry, (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid can be used as a building block for the synthesis of new drugs and drug delivery systems. In materials science, (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid can be used as a precursor for the synthesis of boron-containing materials such as boron nitride nanotubes. In bioimaging, (4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid can be used as a fluorescent probe for the detection of biomolecules.
Propiedades
Número CAS |
177971-27-6 |
|---|---|
Nombre del producto |
(4,5-Dimethoxy-7-methylnaphthalen-1-yl)boronic acid |
Fórmula molecular |
C13H15BO4 |
Peso molecular |
246.07 g/mol |
Nombre IUPAC |
(4,5-dimethoxy-7-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C13H15BO4/c1-8-6-9-10(14(15)16)4-5-11(17-2)13(9)12(7-8)18-3/h4-7,15-16H,1-3H3 |
Clave InChI |
BDRLHLSAUDPNLJ-UHFFFAOYSA-N |
SMILES |
B(C1=C2C=C(C=C(C2=C(C=C1)OC)OC)C)(O)O |
SMILES canónico |
B(C1=C2C=C(C=C(C2=C(C=C1)OC)OC)C)(O)O |
Sinónimos |
Boronic acid, (4,5-dimethoxy-7-methyl-1-naphthalenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)
